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Compound of Interest

Compound Name: E7090

Cat. No.: B607249 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the formulation and in vivo

application of E7090, a potent and selective inhibitor of Fibroblast Growth Factor Receptors

(FGFRs). The following protocols and data are intended to guide researchers in designing and

executing preclinical in vivo studies to evaluate the efficacy of E7090.

Introduction
E7090, also known as tasurgratinib, is an orally available, small-molecule tyrosine kinase

inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1][2][3] The FGF/FGFR signaling

pathway plays a critical role in various cellular processes, including proliferation, survival,

migration, and angiogenesis.[4][5] Genetic alterations in FGFRs, such as gene fusions,

mutations, and amplifications, are oncogenic drivers in a variety of cancers, making FGFRs

promising therapeutic targets.[1][4][5] E7090 has demonstrated potent anti-tumor activity in

preclinical models of cancers with FGFR aberrations.[1][4][6]

Mechanism of Action
E7090 inhibits the kinase activity of FGFR1, 2, and 3, thereby blocking downstream signaling

pathways.[5] Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the

activation of intracellular signaling cascades, primarily the MAPK (RAS-RAF-MEK-ERK) and

PI3K/Akt pathways.[4][5] By inhibiting FGFR phosphorylation, E7090 effectively abrogates
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these downstream signals, resulting in the inhibition of tumor cell proliferation and survival.[4]

[7]

Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of E7090 from preclinical

studies.

Table 1: In Vitro Kinase Inhibitory Activity of E7090

Kinase IC50 (nM)

FGFR1 0.71[8]

FGFR2 0.50[8]

FGFR3 1.2[8]

FGFR4 120[8]

Table 2: In Vitro Cellular Activity of E7090

Cell Line Cancer Type FGFR Alteration IC50 (nM)

SNU-16 Gastric Cancer FGFR2 Amplification 3[8], 5.7[4]

AN3CA Endometrial Cancer FGFR2 Mutation N/A

MFE280 Endometrial Cancer N/A N/A

MFE296 Endometrial Cancer N/A N/A

4T1 Breast Cancer N/A N/A

Table 3: In Vivo Efficacy of E7090 in Xenograft Models
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Xenograft
Model

Cancer Type
FGFR
Alteration

Dose and
Route

Antitumor
Activity

SNU-16 Gastric Cancer
FGFR2

Amplification

6.25-50 mg/kg,

oral, once daily

Significant tumor

growth

inhibition[4]

Patient-Derived

Xenograft (PDX)

Cholangiocarcino

ma

FGFR2-BICC1

fusion
50 mg/kg, oral

>50% tumor

regression[6]

4T1 Lung

Metastasis
Breast Cancer N/A

6.25-50 mg/kg,

oral, once daily

Prolonged

survival[8]

Experimental Protocols
In Vivo Formulation of E7090
This protocol describes the preparation of E7090 for oral administration in mice.

Materials:

E7090 compound

Dimethyl sulfoxide (DMSO)

Tween 80

5% (w/v) Glucose solution

Sterile, conical tubes

Pipettes and sterile tips

Vortex mixer

Procedure:

Prepare a stock solution of E7090 in DMSO.
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In a sterile conical tube, prepare the vehicle solution consisting of 3.5% (v/v) DMSO, 6.5%

(v/v) Tween 80, and 90% (v/v) of a 5% (w/v) glucose solution.[4]

Add the appropriate volume of the E7090 stock solution to the vehicle to achieve the desired

final concentration for dosing.

Vortex the solution thoroughly to ensure complete mixing and a uniform suspension.

The final administration volume for mice is typically 0.2 mL per 10 g of body weight.[4]

In Vivo Antitumor Efficacy Study in a Subcutaneous
Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of E7090 in a

mouse xenograft model.

Materials and Equipment:

Female nude mice (e.g., BALB/c nude)

Cancer cell line with a known FGFR alteration (e.g., SNU-16)

Matrigel (or other appropriate extracellular matrix)

Syringes and needles for cell implantation and oral gavage

Calipers for tumor measurement

Animal balance

E7090 formulated as described above

Vehicle solution (for control group)

Procedure:

Cell Culture and Implantation:
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Culture the selected cancer cell line under appropriate conditions.

Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

Subcutaneously inject the cell suspension into the flank of each mouse.

Tumor Growth and Grouping:

Monitor tumor growth regularly using calipers.

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Drug Administration:

Administer E7090 (formulated as described above) or vehicle to the respective groups via

oral gavage.

A typical dosing schedule is once daily for a specified period (e.g., 14 days).[4]

Monitoring and Data Collection:

Measure tumor volume and body weight 2-3 times per week.

Monitor the general health and behavior of the animals daily.

Endpoint and Analysis:

At the end of the study, euthanize the mice and excise the tumors.

Tumor weights can be recorded.

Analyze the data by comparing tumor growth inhibition in the E7090-treated groups to the

vehicle-treated control group.

Visualizations
Signaling Pathway of E7090 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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